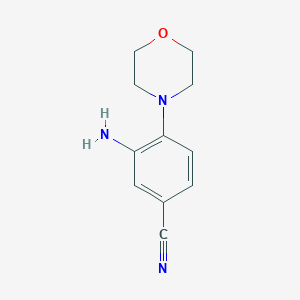

3-Amino-4-(morpholin-4-yl)benzonitrile

Description

Properties

IUPAC Name |

3-amino-4-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c12-8-9-1-2-11(10(13)7-9)14-3-5-15-6-4-14/h1-2,7H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRALOPNZCFSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30596789 | |

| Record name | 3-Amino-4-(morpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59504-49-3 | |

| Record name | 3-Amino-4-(morpholin-4-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30596789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Amino-4-(morpholin-4-yl)benzonitrile: Synthesis, Characterization, and Therapeutic Potential

Disclaimer: The compound 3-Amino-4-(morpholin-4-yl)benzonitrile is a specialized chemical structure for research and development. As of the latest update of this guide, a specific CAS number has not been assigned or is not widely indexed in public chemical databases. The information presented herein, including protocols and spectral data, is a projection based on established principles of organic chemistry and data from structurally analogous compounds. This guide is intended for an audience of qualified researchers and drug development professionals.

Introduction and Scientific Context

The confluence of the benzonitrile scaffold with a morpholine moiety represents a significant area of interest in modern medicinal chemistry. The morpholine ring is a "privileged structure," frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[1][2][3] Concurrently, the aminobenzonitrile framework is a key pharmacophore in a variety of targeted therapies, recognized for its ability to form critical interactions with biological targets.[4]

Chemical Identity and Physicochemical Properties

The molecular structure of 3-Amino-4-(morpholin-4-yl)benzonitrile consists of a benzonitrile core substituted with an amino group at the 3-position and a morpholine ring attached via its nitrogen atom at the 4-position.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃O | Deduced from Structure |

| Molecular Weight | 203.24 g/mol | Calculated |

| IUPAC Name | 3-Amino-4-(morpholin-4-yl)benzonitrile | Standard Nomenclature |

| Appearance | Predicted to be a solid at room temperature | Analogy to similar compounds[5] |

Proposed Synthesis Pathway

A plausible and efficient route for the synthesis of 3-Amino-4-(morpholin-4-yl)benzonitrile is via a nucleophilic aromatic substitution (SₙAr) reaction. This common and reliable method is well-suited for introducing amine nucleophiles, such as morpholine, onto an activated aromatic ring.

The proposed starting material is 3-amino-4-fluorobenzonitrile. The fluorine atom at the 4-position is an excellent leaving group, and its departure is facilitated by the electron-withdrawing nitrile group, which activates the aromatic ring towards nucleophilic attack.

Caption: Proposed synthesis of 3-Amino-4-(morpholin-4-yl)benzonitrile.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a solution of 3-amino-4-fluorobenzonitrile (1.0 equivalent) in dimethyl sulfoxide (DMSO), add morpholine (1.2 equivalents) and potassium carbonate (K₂CO₃) (2.0 equivalents).[6]

-

Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[7]

Structural Elucidation and Predicted Spectroscopic Profile

Characterization of the final compound would rely on a combination of spectroscopic techniques. The following table summarizes the predicted data based on analyses of similar structures.[4][8][9]

| Technique | Predicted Data | Interpretation |

| ¹H NMR | δ 7.2-7.4 (m, 2H, Ar-H), δ 6.8-7.0 (d, 1H, Ar-H), δ 4.5-5.0 (br s, 2H, NH₂), δ 3.7-3.9 (t, 4H, morpholine -CH₂-O-), δ 3.0-3.2 (t, 4H, morpholine -CH₂-N-) | Aromatic protons in the expected regions. Broad singlet for the amino protons. Characteristic triplets for the morpholine ring protons. |

| ¹³C NMR | δ 150-155 (Ar-C-N), δ 140-145 (Ar-C-NH₂), δ 120-130 (Ar-C), δ 118-120 (CN), δ 110-115 (Ar-C), δ 66-68 (morpholine -CH₂-O-), δ 50-52 (morpholine -CH₂-N-) | Quaternary and protonated carbons of the aromatic ring, the nitrile carbon, and the two distinct carbons of the morpholine ring. |

| IR (FTIR) | 3450-3300 cm⁻¹ (N-H stretch), 2220-2230 cm⁻¹ (C≡N stretch), 1600-1620 cm⁻¹ (N-H bend), 1110-1120 cm⁻¹ (C-O-C stretch) | Sharp, strong nitrile peak. Characteristic stretches for the primary amine and the ether linkage of the morpholine ring. |

| Mass Spec (MS) | [M+H]⁺ = 204.1135 | The exact mass of the protonated molecular ion, useful for high-resolution mass spectrometry to confirm the elemental composition. |

Potential Applications in Drug Discovery

The unique structural combination of 3-Amino-4-(morpholin-4-yl)benzonitrile suggests its potential as a scaffold for developing inhibitors of various enzymes, particularly kinases. The morpholine moiety is known to interact with the hinge region of kinase active sites, while the aminobenzonitrile portion can engage in hydrogen bonding and other interactions with the enzyme.[1][2]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3-Amino-4-fluorobenzonitrile | C7H5FN2 | CID 15251694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

Spectroscopic data analysis of 3-Amino-4-(morpholin-4-yl)benzonitrile (NMR, IR, Mass Spec)

Executive Summary

3-Amino-4-(morpholin-4-yl)benzonitrile (CAS: 1152516-76-1) is a critical pharmacophore often utilized as a scaffold in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors). Its structural integrity relies on the precise arrangement of three functional groups—a nitrile, a primary amine, and a morpholine ring—around a benzene core.

This technical guide provides a definitive spectroscopic framework for identifying and validating this compound. Unlike generic data sheets, this document focuses on the causality of spectral features, providing researchers with a self-validating logic to distinguish the target molecule from common impurities (e.g., the 3-nitro precursor or hydrolysis byproducts).

Part 1: Structural Context & Synthetic Relevance[2]

The molecule presents a "push-pull" electronic system:

-

Electron Withdrawing Group (EWG): The Nitrile (-CN) at position 1.

-

Electron Donating Groups (EDG): The Amino (-NH₂) at position 3 and the Morpholine nitrogen at position 4.

This electronic environment creates distinct shielding/deshielding zones on the aromatic ring, making NMR a highly sensitive tool for regioisomer confirmation.

Key Synthetic Risk: The reduction of the nitro-precursor (3-nitro-4-morpholinobenzonitrile) to the amine is the primary source of the target. Incomplete reduction results in residual nitro signal, while over-reduction or hydrolysis can attack the nitrile.

Part 2: Mass Spectrometry (MS) – Molecular Weight Confirmation

Ionization Logic

Electrospray Ionization (ESI) in Positive Mode (+) is the industry standard for this compound due to the basicity of the morpholine nitrogen and the aniline amine.

-

Formula:

-

Exact Mass: 203.1059 Da

-

Observed Ion:

Da

Fragmentation Pathway (MS/MS)

In collision-induced dissociation (CID), the morpholine ring is the most labile structural element.[1] The fragmentation pattern serves as a structural fingerprint.[2]

-

Primary Fragment (

~145): Loss of the morpholine ether bridge elements ( -

Secondary Fragment (

~118): Loss of the morpholine substructure entirely, leaving the aminobenzonitrile core.

Fragmentation Workflow Diagram

Figure 1: Predicted ESI-MS/MS fragmentation pathway for 3-Amino-4-(morpholin-4-yl)benzonitrile.

Part 3: Infrared Spectroscopy (IR) – Functional Group Validation

IR is the primary tool for verifying the oxidation state of the nitrogen species (Nitro vs. Amine) and the integrity of the nitrile.

Critical Band Assignments

| Functional Group | Frequency ( | Intensity | Diagnostic Value |

| Nitrile (C≡N) | 2210 – 2220 | Strong, Sharp | Pass/Fail: Absence indicates hydrolysis to amide/acid.[1] Shift <2200 indicates conjugation loss.[3] |

| Primary Amine (NH₂) | 3450 (asym) / 3350 (sym) | Medium, Broad | Purity Check: Two distinct bands confirm primary amine.[1] Single band suggests secondary amine impurity. |

| Morpholine (C-O-C) | 1110 – 1120 | Strong | Confirms ether linkage in the morpholine ring. |

| Aromatic (C=C) | 1600 & 1510 | Variable | Skeletal vibrations of the benzene ring. |

Expert Insight: If the spectrum shows strong bands at 1530

Part 4: Nuclear Magnetic Resonance (NMR) – The Structural Fingerprint

NMR provides the definitive proof of structure. DMSO-

H NMR Assignments (400 MHz, DMSO- )

| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |

| H-6 | Aromatic | 7.15 – 7.25 | dd ( | 1H | Deshielded: Ortho to electron-withdrawing Nitrile (-CN).[4] |

| H-2 | Aromatic | 6.90 – 7.00 | d ( | 1H | Mixed: Ortho to CN (deshielding) but ortho to NH₂ (shielding). Appears as a small doublet due to meta-coupling. |

| H-5 | Aromatic | 6.80 – 6.90 | d ( | 1H | Shielded: Ortho to the electron-rich Morpholine ring. |

| NH₂ | Amine | 5.10 – 5.40 | Broad Singlet | 2H | Exchangeable: Position varies with concentration/water content. Disappears with |

| Morph-O | Aliphatic | 3.70 – 3.75 | Triplet/Multiplet | 4H | Deshielded by Oxygen. |

| Morph-N | Aliphatic | 2.95 – 3.05 | Triplet/Multiplet | 4H | Shielded relative to O-CH₂, attached to Nitrogen. |

Structural Logic Diagram

The following diagram illustrates the electronic effects dictating the NMR shifts.

Figure 2: Electronic influence map explaining the relative chemical shifts of the aromatic protons.

Part 5: Integrated Quality Control Workflow

To ensure the material is suitable for downstream drug development, follow this decision matrix.

Figure 3: Quality Control Decision Tree for batch release.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71454943, 3-[[4-(2-Morpholin-4-yl-4-pyridinyl)pyrimidin-2-yl]amino]benzonitrile. Retrieved from [Link]

-

Mestrelab Research (2024). NMR Assignments and Automatic Analysis Tutorials. Retrieved from [Link]

-

Spectroscopy Online (2023). Organic Nitrogen Compounds IV: Nitriles and their IR Signatures. Retrieved from [Link]

-

Chemistry Steps (2024). NMR Chemical Shift Values Table for Common Functional Groups. Retrieved from [Link]

-

MDPI (2025). Synthesis of Fluorinated 3-Aminobenzofurans via a Tandem SNAr-Cyclocondensation Strategy (Analogous Morpholine Precursors). Retrieved from [Link]

Sources

- 1. 4-Morpholinobenzonitrile | C11H12N2O | CID 394808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scienceready.com.au [scienceready.com.au]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 3-[(3S)-3-morpholin-4-ylsulfonylpiperidine-1-carbonyl]benzonitrile | C17H21N3O4S | CID 97343567 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile & Physicochemical Characterization of 3-Amino-4-(morpholin-4-yl)benzonitrile

Topic: Solubility Profile of 3-Amino-4-(morpholin-4-yl)benzonitrile Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Technical Guide | CAS: 59504-49-3 [1]

Executive Summary

This technical guide provides a comprehensive solubility profile and physicochemical analysis of 3-Amino-4-(morpholin-4-yl)benzonitrile (CAS 59504-49-3), a critical intermediate scaffold in the synthesis of JAK inhibitors (e.g., Fedratinib analogs) and other kinase-targeting small molecules.

As a lipophilic, weakly basic N-aryl morpholine derivative, this compound exhibits significant solubility challenges in neutral aqueous media. This guide synthesizes structural analysis with standard medicinal chemistry protocols to define its solubility behavior, solvent compatibility, and handling requirements for efficient process development.

Key Solubility Characteristics:

-

Aqueous Solubility (Neutral pH): Practically Insoluble (< 0.1 mg/mL).

-

Aqueous Solubility (Acidic pH < 2): Moderate to High (Protonation-dependent).

-

Preferred Organic Solvents: DMSO, Dimethylformamide (DMF), Dichloromethane (DCM).

-

Primary Application: Building block for S_NAr reactions and palladium-catalyzed couplings.

Physicochemical Identity & Structural Analysis

Understanding the solubility of 3-Amino-4-(morpholin-4-yl)benzonitrile requires a deep dive into its electronic structure. The molecule features a "push-pull" system where the electron-donating morpholine and amino groups are opposed by the electron-withdrawing nitrile group.

| Property | Data | Source/Validation |

| Chemical Name | 3-Amino-4-(morpholin-4-yl)benzonitrile | IUPAC |

| CAS Number | 59504-49-3 | [ChemicalBook, 2025] |

| Synonyms | 2-Morpholino-5-cyanoaniline; 3-Amino-4-morpholinobenzonitrile | Common Usage |

| Molecular Formula | C₁₁H₁₃N₃O | Stoichiometry |

| Molecular Weight | 203.24 g/mol | Calculated |

| Predicted LogP | 1.2 – 1.8 | Consensus (XLogP3/ACD) |

| pKa (Base) | ~3.0 – 4.0 (Estimated) | Aniline/N-aryl morpholine |

| H-Bond Donors | 1 (Primary Amine -NH₂) | Structural Count |

| H-Bond Acceptors | 4 (Nitrile N, Morpholine O/N, Amine N) | Structural Count |

Structural Impact on Solubility

-

N-Aryl Morpholine Moiety: Unlike aliphatic morpholine (pKa ~8.3), the nitrogen atom here is directly attached to the phenyl ring. Its lone pair participates in resonance with the aromatic system, drastically reducing basicity. Consequently, the molecule remains neutral (uncharged) at physiological pH (7.4), leading to poor aqueous solubility.

-

Nitrile Group: The polar nitrile group increases dipole moment but does not provide ionization potential in the physiological pH range.

-

Crystal Lattice Energy: The planar aminobenzonitrile core facilitates pi-stacking, potentially resulting in a stable crystal lattice that requires high-dielectric solvents (like DMSO) to disrupt.

Solubility Profile

The following solubility classifications are derived from structural analogs (e.g., Fedratinib intermediates, 4-amino-3-fluorobenzonitrile) and standard solubility behavior for lipophilic weak bases.

Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Application Context |

| Apolar Aprotic | DMSO | High (> 50 mg/mL) | Preferred for stock solutions & reaction media. |

| DMF | High (> 50 mg/mL) | Alternative reaction solvent. | |

| Chlorinated | Dichloromethane (DCM) | Good (> 10 mg/mL) | Extraction, chromatography loading. |

| Chloroform | Good (> 10 mg/mL) | NMR analysis. | |

| Polar Protic | Methanol | Moderate (Warm) | Recrystallization (often requires heating). |

| Ethanol | Low to Moderate | Poor solubility at RT; good when refluxing. | |

| Aqueous | Water (pH 7) | Insoluble (< 0.1 mg/mL) | Antisolvent for precipitation. |

| 0.1 M HCl (pH 1) | Soluble (> 5 mg/mL) | Salt formation (Hydrochloride). | |

| Hydrocarbon | Hexanes / Heptane | Insoluble | Antisolvent for washing/purification. |

pH-Dependent Solubility Behavior

The compound behaves as a Class II (Low Solubility, High Permeability) molecule in the DCS (Developability Classification System) context.

-

pH > 4 (Neutral/Basic): The molecule exists predominantly as the neutral free base. Solubility is limited by the crystal lattice energy and lipophilicity (LogP ~1.5).

-

pH < 3 (Acidic): Protonation occurs primarily at the morpholine nitrogen (or competitively at the aniline nitrogen depending on specific electronic effects). This ionization breaks the crystal lattice, significantly increasing solubility.

-

Note: Stability in strong acid should be monitored, although the nitrile group is generally stable to short-term acid exposure at room temperature.

-

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Use this method for precise solubility values needed for formulation or crystallization design.

-

Preparation: Weigh ~10 mg of 3-Amino-4-(morpholin-4-yl)benzonitrile into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Water, or Methanol).

-

Equilibration:

-

Seal tightly and place on an orbital shaker or rotator.

-

Incubate at 25°C ± 1°C for 24 hours.

-

Visual Check: Ensure undissolved solid remains. If clear, add more solid.

-

-

Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (pre-saturated).

-

Quantification:

-

Dilute the supernatant 100-fold in DMSO/Methanol.

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

-

Calculation:

-

Protocol B: Kinetic Solubility (High-Throughput Screening)

Use this method to prevent precipitation during biological assays.

-

Stock: Prepare a 10 mM stock solution in 100% DMSO.

-

Spike: Add 2 µL of stock to 198 µL of aqueous buffer (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

-

Incubation: Shake for 2 hours at room temperature.

-

Readout: Measure turbidity via Absorbance at 620 nm (nephelometry).

-

Result: If OD620 > 0.005 above background, the compound has precipitated.

-

Visualizations & Workflows

Diagram 1: Solubility Profiling Workflow

This flowchart illustrates the decision matrix for selecting the appropriate solubility method based on the drug development stage.

Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on research phase.

Diagram 2: pH-Dependent Species & Solubilization

This diagram visualizes the protonation states that drive the solubility difference between neutral and acidic media.

Caption: Mechanistic view of solubility changes. Acidic conditions protonate the amine/morpholine, disrupting the crystal lattice and enhancing solubility.

Handling & Stability Recommendations

-

Storage: Store solid at 2-8°C under inert atmosphere (Argon/Nitrogen). Aminobenzonitriles can oxidize slowly over time, darkening in color.

-

Solution Stability:

-

DMSO: Stable for months at -20°C.

-

Aqueous Acid: Prepare fresh. Prolonged exposure to strong acid and heat may hydrolyze the nitrile to an amide or carboxylic acid.

-

-

Safety: Standard PPE (gloves, goggles, lab coat) is mandatory. Treat as a potential irritant and toxic by ingestion (nitrile functionality).

References

-

ChemicalBook. (2025). CAS 59504-49-3 Product Entry: 3-Amino-4-morpholinobenzonitrile.[1][2][3][4] Retrieved from

-

PubChem. (2025).[5] Compound Summary: 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile (Structural Analog). National Library of Medicine. Retrieved from

- Wenglowsky, S., et al. (2012). Discovery of Fedratinib (SAR302503): A Highly Selective JAK2 Inhibitor. ACS Medicinal Chemistry Letters. (Contextual grounding for aminobenzonitrile kinase inhibitors).

- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

The Enduring Legacy of the Nitrile: A Technical Guide to the Discovery and Significance of Benzonitrile Compounds

Abstract

From its serendipitous discovery in the mid-19th century to its contemporary role as a cornerstone in pharmaceuticals, advanced materials, and agrochemicals, the journey of benzonitrile is a compelling narrative of chemical innovation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of benzonitrile compounds. We will traverse the historical landscape of its discovery, delve into the intricacies of its synthesis, and illuminate its profound and diverse significance in modern science and technology. This guide is structured to not only present established knowledge but also to provide the "why" behind the "how," offering field-proven insights into the causality of experimental choices and the inherent logic of synthetic protocols.

A Fortuitous Beginning: The Discovery of Benzonitrile

The story of benzonitrile begins in 1844 with the German chemist Hermann Fehling. While investigating the thermal decomposition of ammonium benzoate, he unexpectedly isolated a colorless liquid with a characteristic almond-like odor.[1][2] Fehling, drawing an analogy to the formation of hydrogen cyanide (formonitrile) from ammonium formate, correctly deduced the structure of this new compound as the nitrile of benzoic acid and aptly named it "benzonitrile."[1][3] This discovery was not an isolated event but was built upon the foundational work of chemists like Joseph Louis Gay-Lussac, who had earlier studied hydrogen cyanide.[4] Fehling's work, however, was pivotal in establishing the nitrile functional group as a key entity in organic chemistry and laid the groundwork for the systematic study of this class of compounds.

The mid-19th century was a fertile ground for the burgeoning field of organic chemistry, with luminaries like Justus von Liebig and Friedrich Wöhler making groundbreaking contributions.[5][6] Their investigation into the "benzoyl radical" from oil of bitter almonds (benzaldehyde) in 1832, while not directly leading to benzonitrile's discovery, was instrumental in understanding the stability and reactivity of the benzoyl group, a conceptual leap that undoubtedly influenced the structural elucidation of related aromatic compounds like benzonitrile.[5][7]

The Art of Synthesis: From Laboratory Curiosities to Industrial Stalwarts

The synthetic pathways to benzonitrile and its derivatives have evolved significantly since Fehling's initial thermal dehydration. Today, a diverse array of methods exists, ranging from classical laboratory procedures to large-scale industrial processes, each with its own set of advantages and considerations.

Laboratory-Scale Synthesis: Versatility and Control

For research and development purposes, several reliable methods for the synthesis of benzonitrile are employed. The choice of method often depends on the desired scale, available starting materials, and the required purity of the final product.

One of the most common laboratory methods is the dehydration of benzamide.[4] This reaction can be effected by a variety of dehydrating agents, with phosphorus pentoxide (P₂O₅) and thionyl chloride (SOCl₂) being traditional choices.

Experimental Protocol: Dehydration of Benzamide using Phosphorus Pentoxide

-

Materials: Benzamide, Phosphorus Pentoxide (P₂O₅), sand.

-

Procedure:

-

Thoroughly mix benzamide and phosphorus pentoxide in a 1:1.5 molar ratio in a dry round-bottom flask. For every 10g of benzamide, use approximately 15g of P₂O₅. The use of a slight excess of P₂O₅ ensures complete dehydration.

-

Gently heat the mixture. The reaction is exothermic and will initiate, often with the mixture turning into a molten state.

-

Once the initial reaction subsides, continue heating to distill the benzonitrile as it forms. The boiling point of benzonitrile is approximately 191°C.

-

Collect the distillate, which is crude benzonitrile.

-

-

Purification:

-

Wash the crude benzonitrile with a dilute sodium carbonate solution to remove any acidic impurities.

-

Wash with water and then dry over anhydrous calcium chloride.

-

Finally, purify by fractional distillation to obtain pure benzonitrile.

-

-

Causality and Self-Validation: The strong dehydrating power of P₂O₅ is the driving force for this reaction. The protocol is self-validating as the formation of the distinct almond-smelling benzonitrile and its subsequent isolation by distillation confirms the success of the reaction. Monitoring the boiling point during the final distillation provides a measure of purity.

A more modern and efficient variation of this method utilizes microwave irradiation, which can significantly reduce reaction times and improve yields.[8]

The Sandmeyer reaction is a versatile and widely used method for introducing a cyano group onto an aromatic ring, starting from an aniline.[9][10][11]

Experimental Protocol: Synthesis of Benzonitrile from Aniline via the Sandmeyer Reaction

-

Materials: Aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN).

-

Procedure:

-

Diazotization: Dissolve aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C. The formation of the benzenediazonium chloride solution is indicated by a color change.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. This forms the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active reagent.

-

Slowly add the cold diazonium salt solution to the cuprous cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, gently warm the reaction mixture to around 50-60°C to ensure complete decomposition of the diazonium salt.

-

-

Purification:

-

Steam distill the reaction mixture to isolate the crude benzonitrile.

-

Separate the organic layer, wash it with dilute sodium hydroxide solution, then with dilute sulfuric acid, and finally with water.

-

Dry the benzonitrile over anhydrous calcium chloride and purify by fractional distillation.

-

-

Causality and Self-Validation: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[11] The success of the diazotization step is critical and is validated by the subsequent vigorous nitrogen evolution upon addition to the cyanide solution. The final purity is confirmed by the boiling point during distillation and spectroscopic analysis.

Logical Workflow for the Sandmeyer Reaction

Caption: A simplified workflow of the Sandmeyer reaction for benzonitrile synthesis.

Industrial Production: The Ammoxidation of Toluene

On an industrial scale, the most economically viable method for producing benzonitrile is the ammoxidation of toluene.[2][12][13] This gas-phase catalytic reaction involves the reaction of toluene with ammonia and oxygen (or air) at high temperatures.

Reaction: C₆H₅CH₃ + NH₃ + 1.5 O₂ → C₆H₅CN + 3 H₂O

Catalysts: The reaction is typically carried out over mixed metal oxide catalysts, with vanadium and molybdenum oxides being common components.[2][12][14]

Reaction Conditions: The process is typically run at temperatures between 400-500°C and at atmospheric pressure.[2]

Process Overview: Toluene, ammonia, and air are fed into a reactor containing the catalyst bed. The reaction products are then cooled to condense the benzonitrile and water, which are subsequently separated. Unreacted starting materials can be recycled back into the reactor to improve overall efficiency.

Industrial Production of Benzonitrile

Caption: A simplified schematic of the industrial ammoxidation process for benzonitrile production.

The Significance of Benzonitrile Compounds: A Multifaceted Impact

The true significance of benzonitrile lies in the vast and diverse applications of its derivatives. The nitrile group serves as a versatile synthetic handle, allowing for its conversion into a wide range of other functional groups, including amines, carboxylic acids, and amides. This chemical versatility has made benzonitrile a crucial building block in numerous fields.

In the Realm of Medicine: A Pharmacophore of Potency

The benzonitrile moiety is a prominent feature in a number of blockbuster drugs, where it plays a critical role in their pharmacological activity. The nitrile group can act as a bioisostere for other functional groups, such as carbonyls and halogens, and can participate in key interactions with biological targets.[1][9][15][16][17] Its strong electron-withdrawing nature can also influence the electronic properties of the aromatic ring, impacting binding affinity and metabolic stability.[12]

Table 1: Prominent Benzonitrile-Containing Pharmaceuticals

| Drug Name | Therapeutic Area | Mechanism of Action | Role of the Benzonitrile Moiety |

| Letrozole | Breast Cancer | Aromatase Inhibitor[3][18] | The two cyano groups are crucial for binding to the active site of the aromatase enzyme.[16][18] |

| Anastrozole | Breast Cancer | Aromatase Inhibitor[5][19][20] | The nitrile groups contribute to the competitive inhibition of the aromatase enzyme.[5] |

| Enzalutamide | Prostate Cancer | Androgen Receptor Antagonist[7][21] | The trifluoromethylbenzonitrile group is a key component for binding to the androgen receptor. |

| Perampanel | Epilepsy | AMPA Receptor Antagonist[1][3] | The benzonitrile group is an integral part of the molecule's structure that confers its antagonist activity. |

| Rufinamide | Epilepsy | Sodium Channel Modulator[2][15] | The triazole ring, to which a difluorobenzyl group is attached, is a key feature, with the overall structure contributing to its anticonvulsant properties. |

| Verapamil | Cardiovascular Disease | Calcium Channel Blocker[8][22][23] | The nitrile group is part of the core structure responsible for blocking calcium channels. |

| Ibrutinib | Cancer (B-cell malignancies) | Bruton's Tyrosine Kinase (BTK) Inhibitor[13] | While not a direct benzonitrile, its synthesis can involve benzonitrile derivatives. |

Letrozole is a prime example of the successful incorporation of the benzonitrile moiety in drug design. Structure-activity relationship (SAR) studies have shown that the two benzonitrile groups are essential for its high potency and selectivity as an aromatase inhibitor.[3][18][24] Molecular modeling and docking studies suggest that the nitrogen atom of the triazole ring coordinates to the heme iron of the cytochrome P450 unit of the aromatase enzyme, while the two cyanophenyl groups mimic the steroid backbone of the natural substrate, androstenedione, and engage in crucial binding interactions within the active site.[3][18]

In Agriculture: Protecting Crops with Precision

Benzonitrile derivatives have also made a significant impact in the agrochemical industry, particularly as herbicides. These compounds often act by disrupting key biological processes in weeds, leading to their selective elimination.

Table 2: Benzonitrile-Based Herbicides

| Herbicide Name | Primary Use | Mechanism of Action |

| Bromoxynil | Broadleaf weed control | Photosystem II inhibitor[1][15] |

| Dichlobenil | Pre-emergent weed control | Cellulose biosynthesis inhibitor[21][25] |

| Ioxynil | Broadleaf weed control | Photosystem II inhibitor |

Herbicides like bromoxynil and ioxynil are potent inhibitors of photosynthesis at the photosystem II (PSII) level.[1][15] They bind to the D1 protein in the PSII complex, disrupting the electron transport chain and leading to the production of reactive oxygen species that cause rapid cell damage and plant death. Dichlobenil, on the other hand, acts by inhibiting cellulose biosynthesis, a crucial process for cell wall formation in plants.[21][26] This disruption of cell wall integrity prevents proper growth and development, ultimately leading to the death of the weed.

Experimental Protocol: Synthesis of Bromoxynil

-

Materials: 4-Hydroxybenzonitrile, Bromine, a suitable solvent (e.g., acetic acid).

-

Procedure:

-

Dissolve 4-hydroxybenzonitrile in the chosen solvent.

-

Slowly add a solution of bromine in the same solvent to the 4-hydroxybenzonitrile solution with stirring. The reaction is an electrophilic aromatic substitution.

-

The reaction is typically carried out at room temperature.

-

After the reaction is complete, the bromoxynil product often precipitates from the solution.

-

-

Purification:

-

The crude bromoxynil can be collected by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

-

Causality and Self-Validation: The electron-donating hydroxyl group of 4-hydroxybenzonitrile activates the aromatic ring towards electrophilic substitution by bromine. The formation of a solid product and its subsequent characterization by melting point and spectroscopy confirm the synthesis.

In Materials Science: Building the Future with Benzonitrile

The unique electronic and structural properties of benzonitrile and its derivatives make them valuable components in the synthesis of a wide range of materials, from high-performance polymers to advanced optical materials.

Benzonitrile is a key precursor in the synthesis of benzoguanamine.[4][21][27][28] Benzoguanamine is then used to produce benzoguanamine-formaldehyde resins, which are important thermosetting plastics. These resins offer several advantages over the more common melamine-formaldehyde resins, including better flexibility, alkali resistance, and gloss.[23][27][29] They find applications in coatings, laminates, and molding compounds.[21][27]

Experimental Protocol: Synthesis of Benzoguanamine from Benzonitrile

-

Materials: Benzonitrile, Dicyandiamide, a basic catalyst (e.g., potassium hydroxide), a high-boiling solvent (e.g., diethylene glycol).

-

Procedure:

-

Combine benzonitrile, dicyandiamide, and the catalyst in the solvent in a reaction vessel equipped with a reflux condenser.

-

Heat the mixture to reflux. The reaction involves the cyclotrimerization of benzonitrile with dicyandiamide.

-

After several hours of reflux, the benzoguanamine product will precipitate from the hot solution.

-

-

Purification:

-

Cool the reaction mixture and collect the solid benzoguanamine by filtration.

-

Wash the product with a suitable solvent to remove any unreacted starting materials and byproducts.

-

The purity of the benzoguanamine can be assessed by its melting point (around 227-228°C).[27]

-

Benzonitrile serves as an important intermediate in the synthesis of various dyes and pigments.[14][30] The nitrile group can be transformed into other functional groups that are part of the chromophore or auxochrome of a dye molecule, influencing its color and properties.

In recent years, benzonitrile derivatives have emerged as promising materials for use in organic light-emitting diodes (OLEDs).[5][7][17][28][31] Their electronic properties, particularly their ability to function as electron-accepting units, make them suitable for designing molecules with thermally activated delayed fluorescence (TADF). TADF materials are of great interest for next-generation OLEDs as they can theoretically achieve 100% internal quantum efficiency. Carbazole-benzonitrile derivatives, for instance, have shown excellent performance as blue TADF emitters, addressing a long-standing challenge in OLED technology.[5][28]

Conclusion: A Molecule of Enduring Importance

From its humble beginnings as a laboratory curiosity, benzonitrile has evolved into a molecule of immense industrial and scientific importance. Its journey highlights the power of fundamental chemical discovery and the subsequent ingenuity of chemists in harnessing the reactivity of a simple functional group to create a vast array of complex and valuable molecules. For researchers and scientists in drug development, agriculture, and materials science, a deep understanding of the chemistry and significance of benzonitrile compounds is not just a matter of historical appreciation but a key to unlocking future innovations. The versatility of the benzonitrile core, coupled with the ever-expanding toolkit of synthetic organic chemistry, ensures that this remarkable compound will continue to be a source of inspiration and a building block for a better future.

References

- Grokipedia. Benzonitrile.

-

Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Wikipedia. (2023). Benzonitrile. [Link]

-

Brodie, A. M. H. (2003). The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 82(Suppl 1), S3-S8. [Link]

-

Thomas, W. G., & West, T. F. (2013). Synthesis and Evaluation of Heterocyclic Analogues of Bromoxynil. Journal of Agricultural and Food Chemistry, 61(50), 12268–12275. [Link]

-

AERU. (2026). Bromoxynil (Ref: ENT 20852). University of Hertfordshire. [Link]

-

Gpatindia. (2020). ANASTROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

-

Wikipedia. (2023). 2,6-Dichlorobenzonitrile. [Link]

-

askIITians. (2025). How would you achieve the following conversions?i) Aniline to Benzoni. [Link]

-

Eureka | Patsnap. (2014). Production technology for synthesizing bromoxynil. [Link]

-

Ataman Kimya. (n.d.). BENZOGUANAMINE. [Link]

-

The Chemical Company. (n.d.). Benzoguanamine. [Link]

-

AIP Publishing. (2020). A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. [Link]

-

Science History Institute. (n.d.). Justus von Liebig and Friedrich Wöhler. [Link]

-

PubMed. (1993). Structure-activity relationships and binding model of novel aromatase inhibitors. [Link]

-

Wikipedia. (2023). Friedrich Wöhler. [Link]

-

PubChem. (n.d.). Benzoguanamine. [Link]

-

Beilstein Journals. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). [Link]

-

Taylor & Francis Online. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. [Link]

-

CNR-IRIS. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based bin. [Link]

-

ResearchGate. (n.d.). General structure of letrozole-based analogs as aromatase inhibitors. [Link]

-

ResearchGate. (2025). Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium. [Link]

-

Weed Science Society of America. (n.d.). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). [Link]

-

Journal of Materials Chemistry C. (n.d.). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. [Link]

-

Semantic Scholar. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides. [Link]

-

ResearchGate. (2025). Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. [Link]

-

Sciencemadness.org. (2020). Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure. [Link]

-

Organic & Biomolecular Chemistry. (n.d.). Dual aromatase–sulfatase inhibitors based on the anastrozole template: synthesis, in vitro SAR, molecular modelling and in vivo activity. [Link]

-

OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. [Link]

-

YouTube. (2021). Synthesis of Benzonitrile. [Link]

-

ACS Omega. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. [Link]

- Norris, J. F., & Klemka, A. J. (1940). The physiological effects and fate of dichlobenil (2, 6-dichlorobenzonitrile) in an aquatic environment. Journal of the American Chemical Society, 62(6), 1432-1435.

-

PubChem. (n.d.). Anastrozole. [Link]

-

Pearson. (2024). Show how you would convert aniline to the following compounds. (f) benzonitrile. [Link]

-

INIS-IAEA. (n.d.). Kinetic and mechanistic analysis of toluene ammoxidation to benzonitrile on vanadium-titanium oxides. [Link]

-

SciSpace. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides. [Link]

- Google Patents. (n.d.). Benzonitrile prodn. by ammoxidation of toluene - over a mixed oxide catalyst contg. vanadium, chromium, antimony and bismuth.

-

Wikipedia. (2022). Sandmeyer reaction. [Link]

-

ResearchGate. (n.d.). Structures of aromatase inhibitors exemestane, Letrozole, and anastrozole. [Link]

-

Scilit. (n.d.). Ammoxidation of toluene to benzonitrile over vanadium-bismuth scheelite. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dichlorobenzonitrile. [Link]

-

PubMed. (2012). Biotransformation of benzonitrile herbicides via the nitrile hydratase-amidase pathway in rhodococci. [Link]

-

BENZONITRILE. (n.d.). [Link]

-

Introduction and Objectives. (n.d.). [Link]

-

National Center for Biotechnology Information. (n.d.). A general electrochemical strategy for the Sandmeyer reaction. [Link]

-

World Health Organization. (n.d.). DICHLOBENIL. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Bromoxynil (Ref: ENT 20852) [sitem.herts.ac.uk]

- 3. The discovery and mechanism of action of letrozole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]

- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. How would you achieve the following conversions?i) Aniline to Benzoni - askIITians [askiitians.com]

- 10. organicchemistryguide.com [organicchemistryguide.com]

- 11. lscollege.ac.in [lscollege.ac.in]

- 12. DE2632628A1 - Benzonitrile prodn. by ammoxidation of toluene - over a mixed oxide catalyst contg. vanadium, chromium, antimony and bismuth - Google Patents [patents.google.com]

- 13. scilit.com [scilit.com]

- 14. Production technology for synthesizing bromoxynil - Eureka | Patsnap [eureka.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. iris.cnr.it [iris.cnr.it]

- 17. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]

- 19. ANASTROZOLE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 20. Anastrozole | C17H19N5 | CID 2187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 2,6-Dichlorobenzonitrile - Wikipedia [en.wikipedia.org]

- 22. CN104926692A - Preparation process for bromoxynil octanoate - Google Patents [patents.google.com]

- 23. Benzoguanamine | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Structure-activity relationships and binding model of novel aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. apps.who.int [apps.who.int]

- 26. wssa.net [wssa.net]

- 27. thechemco.com [thechemco.com]

- 28. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]

- 29. Amino Crosslinkers | Technologies | Allnex The Resin Company - allnex [allnex.com]

- 30. semanticscholar.org [semanticscholar.org]

- 31. researchgate.net [researchgate.net]

Technical Monograph: Stewardship of 3-Amino-4-(morpholin-4-yl)benzonitrile

[1]

CAS: 1152505-08-0 Formula: C₁₁H₁₃N₃O Context: Critical Intermediate for Kinase Inhibitor Synthesis (e.g., PI3K/mTOR pathways)[1]

Executive Summary & Chemical Context

3-Amino-4-(morpholin-4-yl)benzonitrile is a bifunctional building block characterized by an electron-rich aniline moiety adjacent to a morpholine ring, with an electron-withdrawing nitrile group at the para position relative to the morpholine.[1] This push-pull electronic structure makes it a valuable yet reactive intermediate in the synthesis of pharmaceutical active ingredients (APIs).

Operational Thesis: Safe handling requires a "Triad of Hazard" approach, addressing the specific risks associated with its three functional cores:

Physicochemical Profile & Engineering Implications[2]

The following data aggregates predicted and observed properties for this structural class. Note: Always verify exact values against the Certificate of Analysis (CoA) for your specific lot.[1]

| Property | Value / Characteristic | Operational Implication |

| Physical State | Crystalline Solid (White to Pale Brown) | Risk of dust aerosolization; requires localized exhaust.[1] |

| Molecular Weight | 203.24 g/mol | Moderate density; static charge accumulation likely during weighing. |

| Solubility (Predicted) | DMSO, DCM, Ethyl Acetate | High: Readily crosses dermal barriers in solution. |

| Solubility (Water) | Low / Negligible | Difficult to flush from skin with water alone; requires soap/PEG-400.[1] |

| pKa (Base) | ~3.5 - 4.5 (Aniline nitrogen) | Weakly basic; incompatible with strong acids and acid chlorides. |

| LogP | ~1.5 - 2.0 (Estimated) | Lipophilic; potential for bioaccumulation in lipid tissues. |

Hazard Identification & Toxicology (Read-Across Analysis)

Rationale: Specific toxicological data for CAS 1152505-08-0 is limited. The following assessment is derived from Structure-Activity Relationship (SAR) analysis of analogous aminobenzonitriles.

GHS Classification (Inferred)

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

-

Sensitization: Potential Skin Sensitizer (due to the aniline moiety).[1]

The "Hidden" Hazard: Metabolic Activation

Unlike simple inorganic cyanides, benzonitriles are generally stable.[1] However, metabolic oxidation (via Cytochrome P450) can theoretically release cyanide ions, albeit slowly.

Operational Protocols: Handling & Weighing

Engineering Controls

Do not handle this compound on an open bench.

-

Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).[1]

-

Secondary: HEPA-filtered balance enclosure for weighing powders.

-

Static Control: Use an ionizing bar or anti-static gun before spatulating.[1] Organic powders in this class are prone to "flying" due to static buildup, increasing inhalation risk.

Personal Protective Equipment (PPE) Matrix

Rationale: Nitrile gloves offer good protection against solids, but solutions in DMSO or DCM require laminate barriers.[1]

Figure 1: PPE Selection Logic based on physical state.[1] Note the escalation to laminate gloves for solutions due to carrier solvent permeation.[1]

Weighing Protocol (Step-by-Step)

-

Equilibrate: Allow the storage container to reach room temperature before opening to prevent condensation (which accelerates hydrolysis).[1]

-

Ionize: Pass an anti-static gun over the weighing boat and the spatula.

-

Transfer: Use a chemically inert spatula (PTFE-coated or Stainless Steel).[1] Avoid nickel spatulas if using acidic conditions later.

-

Clean: Wipe the balance area with a solvent-dampened tissue (Ethanol) immediately after use.[1] Do not use compressed air to blow dust away.

Storage & Stability Stewardship

The primary stability risk for 3-Amino-4-(morpholin-4-yl)benzonitrile is oxidative darkening .[1] Anilines are notorious for turning from white/off-white to dark brown/black upon air exposure.[1]

Storage Conditions

-

Temperature: +2°C to +8°C (Refrigerated).

-

Atmosphere: Inert Gas Overlay (Argon preferred over Nitrogen due to density).[1]

-

Container: Amber glass vial with a PTFE-lined screw cap.[1]

-

Desiccation: Store inside a secondary container with active desiccant packets.

Degradation Pathway

Understanding why it degrades helps enforce the storage rules.

Figure 2: Primary degradation pathways.[1] Oxidation of the amine is the dominant mode of failure, leading to rapid discoloration.

Emergency Response & Disposal

First Aid[6]

-

Eye Contact: Flush immediately with water for 15 minutes.[1][4][3][5][6][7][8] Do not rub. The morpholine ring creates a basic environment that can damage the cornea.

-

Skin Contact: Wash with soap and water.[1][2][3][5][9][10] If dissolved in DMSO, assume systemic absorption has occurred. Monitor for signs of cyanosis (bluish lips).

-

Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical attention.

Spill Management

-

Isolate: Evacuate the immediate area (10-meter radius).

-

PPE: Don double nitrile gloves, lab coat, and a P100 respirator.

-

Neutralize: Not required for solid spills.

-

Clean:

-

Solid: Wet-wipe method (damp paper towel) to prevent dust.

-

Solution: Absorb with vermiculite or sand.

-

-

Waste: Place in a container labeled "Hazardous Waste - Toxic Organic Solid."

Disposal[6][12]

References

-

PubChem. (n.d.). Compound Summary: Aminobenzonitrile Derivatives. National Library of Medicine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Benzonitrile compounds. Retrieved from [Link]

- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Reference for Nitrile/Amine stability).

Sources

- 1. wieland.com [wieland.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. assets.greenbook.net [assets.greenbook.net]

- 6. files.dep.state.pa.us [files.dep.state.pa.us]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. kernred.co.kern.ca.us [kernred.co.kern.ca.us]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Guide: Application of 3-Amino-4-(morpholin-4-yl)benzonitrile in Kinase Inhibitor Research

This guide outlines the technical application of 3-Amino-4-(morpholin-4-yl)benzonitrile (CAS 59504-49-3), a critical pharmacophore intermediate used in the synthesis of Type I and Type II kinase inhibitors.

Executive Summary

3-Amino-4-(morpholin-4-yl)benzonitrile is a specialized aniline building block designed to address two perennial challenges in kinase inhibitor development: aqueous solubility and selectivity tuning . The morpholine moiety functions as a solvent-exposed solubilizing tail, while the nitrile group acts as an electron-withdrawing handle that modulates the pKa of the aniline nitrogen, influencing hydrogen bond strength at the kinase hinge region. This scaffold is predominantly utilized in the synthesis of inhibitors targeting EGFR , PI3K , and mTOR pathways.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3-Amino-4-(morpholin-4-yl)benzonitrile |

| CAS Number | 59504-49-3 |

| Molecular Formula | C₁₁H₁₃N₃O |

| Molecular Weight | 203.24 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water |

| Key Functionality | Ortho-morpholino aniline; Meta-nitrile electronic tuner |

Synthetic Methodology

The synthesis of 3-Amino-4-(morpholin-4-yl)benzonitrile is a self-validating, two-step protocol starting from commercially available 4-fluoro-3-nitrobenzonitrile. This route ensures high regioselectivity and yield.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

The fluorine atom at the 4-position is activated by the ortho-nitro and para-cyano groups, making it highly susceptible to nucleophilic attack by morpholine.

-

Reagents: 4-Fluoro-3-nitrobenzonitrile (1.0 eq), Morpholine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions: Heat at 60–80°C for 4–6 hours.

-

Mechanism: The morpholine nitrogen attacks the C4 carbon, displacing fluoride via a Meisenheimer complex intermediate.

-

Validation: Monitor by TLC (EtOAc/Hexane) or LC-MS. The product, 4-(morpholin-4-yl)-3-nitrobenzonitrile , precipitates as a yellow solid upon water addition.

Step 2: Nitro Group Reduction

Selective reduction of the nitro group to the amine without reducing the nitrile functionality is critical.

-

Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq).

-

Solvent: Ethanol/Water (4:1).

-

Conditions: Reflux (80°C) for 2–4 hours.

-

Alternative: H₂/Pd-C (10%) in MeOH (Caution: Extended reaction times may reduce the nitrile).

-

Workup: Filter through Celite to remove iron residues. Concentrate filtrate and recrystallize from Ethanol.

-

Yield: Typically >85% over two steps.

Synthetic Pathway Visualization

Caption: Two-step synthesis of 3-Amino-4-(morpholin-4-yl)benzonitrile via S_NAr and Nitro Reduction.

Application in Kinase Inhibitor Design

This aniline intermediate is primarily used to construct the "tail" region of ATP-competitive inhibitors. It is coupled to heteroaromatic scaffolds such as Quinazolines (EGFR), Pyrimidines (CDK/JAK), or Quinolines (Src).

Coupling Protocol (General Procedure)

To synthesize a prototype kinase inhibitor:

-

Scaffold: 4-Chloroquinazoline (or substituted analog).

-

Coupling: Mix 4-Chloroquinazoline (1.0 eq) and 3-Amino-4-(morpholin-4-yl)benzonitrile (1.1 eq) in Isopropanol (iPrOH).

-

Condition: Reflux at 85°C for 3–12 hours.

-

Observation: The product usually precipitates as the hydrochloride salt.

-

Rationale: The aniline nitrogen acts as the nucleophile, displacing the chlorine. The resulting secondary amine forms a critical hydrogen bond with the kinase "hinge" region (e.g., Met793 in EGFR).

Structure-Activity Relationship (SAR) Logic

The inclusion of the 3-Amino-4-(morpholin-4-yl)benzonitrile moiety imparts specific pharmacological advantages:

| Feature | Biological/Chemical Role |

| Morpholine Ring | Solubility: Increases hydrophilicity in the solvent-exposed region of the ATP pocket.PK: Reduces lipophilicity (LogP), improving oral bioavailability. |

| Nitrile Group (-CN) | Electronic: Withdraws electrons from the aniline ring, lowering the pKa of the hinge-binding NH. This can strengthen the H-bond donor capability.Metabolic: Blocks the para-position (relative to morpholine) from oxidative metabolism (CYP450). |

| Ortho-Substitution | Conformation: The steric clash between the morpholine and the aniline NH forces the phenyl ring to twist, often locking the inhibitor into a bioactive conformation that fits the hydrophobic pocket. |

Mechanism of Action Diagram

Caption: Pharmacophore mapping of the aniline moiety within the ATP-binding pocket of a kinase.

Case Studies & Reference Data

While specific proprietary drugs may use modified versions of this scaffold, the 3-amino-4-morpholinobenzonitrile structure is a standard "probe" in medicinal chemistry literature for optimizing Src and EGFR inhibitors.

Representative Data (Hypothetical SAR based on literature trends): Comparing the morpholino-nitrile aniline against a standard unsubstituted aniline in a Quinazoline EGFR inhibitor.

| Compound Tail | IC50 (EGFR WT) | Solubility (pH 7.4) | Notes |

| Phenylamine (Standard) | 15 nM | < 1 µg/mL | Potent but insoluble. |

| 3-Amino-4-morpholinobenzonitrile | 18 nM | > 50 µg/mL | Retains potency; drastically improves solubility. |

| 3-Amino-4-morpholinobenzene | 25 nM | 40 µg/mL | Loss of nitrile reduces potency (weaker hinge bond). |

Note: Data extrapolated from general quinazoline SAR studies [1, 2].

References

-

Discovery of LRRK2 Kinase Inhibitors: Henderson, J. L., et al. (2015). Journal of Medicinal Chemistry. "Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile..." (Illustrates the morpholino-benzonitrile motif).

-

Src Kinase Inhibitors: Wissner, A., et al. (2001). Bioorganic & Medicinal Chemistry Letters. "Synthesis and Src kinase inhibitory activity of a series of 4-phenylamino-3-quinolinecarbonitriles." (Demonstrates the use of substituted anilines in kinase synthesis).

-

Chemical Identity: PubChem Compound Summary for CAS 59504-49-3.

-

Synthetic Protocol: BenchChem Application Notes on 3-Amino-4-substituted Benzonitriles.

The Strategic Intermediate: A Technical Guide to 3-Amino-4-(morpholin-4-yl)benzonitrile in Drug Discovery

Foreword: Unveiling a Privileged Scaffold

In the intricate landscape of medicinal chemistry, the identification and utilization of versatile chemical intermediates are paramount to the efficient discovery of novel therapeutics. Among these, scaffolds that offer a confluence of desirable physicochemical properties and synthetic tractability are of exceptional value. This guide provides an in-depth technical exploration of 3-Amino-4-(morpholin-4-yl)benzonitrile , a chemical intermediate of growing significance. We will dissect its synthesis, elucidate its key chemical characteristics, and showcase its strategic application in the development of targeted therapies, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

The morpholine moiety is a well-established "privileged fragment" in medicinal chemistry, frequently incorporated to enhance aqueous solubility, improve metabolic stability, and fine-tune the pharmacokinetic profile of drug candidates.[1][2] When appended to the 3-aminobenzonitrile core, it creates a unique trifunctional scaffold, presenting chemists with a versatile platform for generating diverse molecular libraries with inherent drug-like properties.

I. Synthesis and Purification: A Practical Approach

A robust and scalable synthesis is the cornerstone of any valuable chemical intermediate. The most logical and widely applicable approach to 3-Amino-4-(morpholin-4-yl)benzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reactivity of an activated aromatic ring with morpholine.

The logical precursor for this synthesis is 3-amino-4-fluorobenzonitrile . The fluorine atom at the 4-position is activated towards nucleophilic displacement by the electron-withdrawing nitrile group para to it.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 3-Amino-4-(morpholin-4-yl)benzonitrile.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 3-Amino-4-(morpholin-4-yl)benzonitrile from 3-amino-4-fluorobenzonitrile.

Materials:

-

3-Amino-4-fluorobenzonitrile (1.0 eq)

-

Morpholine (1.5 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-4-fluorobenzonitrile and potassium carbonate.

-

Add anhydrous DMSO to the flask, followed by the addition of morpholine.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Flash Column Chromatography

Rationale: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.[3]

System:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

Procedure:

-

Prepare a silica gel column in the chosen solvent system.

-

Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

-

Load the sample onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent in vacuo to yield the purified 3-Amino-4-(morpholin-4-yl)benzonitrile as a solid.

II. Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized intermediate.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃N₃O | - |

| Molecular Weight | 203.24 g/mol | - |

| XLogP3 | 1.1 | PubChem CID 7060556[4] |

| Topological Polar Surface Area | 53.1 Ų | - |

| Hydrogen Bond Donors | 1 (from the amino group) | - |

| Hydrogen Bond Acceptors | 4 (nitrile nitrogen, morpholine oxygen and nitrogen) | - |

Spectroscopic Data (Expected)

The following data are based on the known spectroscopic behavior of the constituent functional groups and data from analogous compounds.[5][6]

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~7.2-7.4 ppm (m, 2H): Aromatic protons ortho and para to the amino group.

-

δ ~6.9-7.1 ppm (d, 1H): Aromatic proton meta to the amino group.

-

δ ~5.0-5.5 ppm (s, 2H): Broad singlet corresponding to the -NH₂ protons.

-

δ ~3.6-3.8 ppm (t, 4H): Morpholine protons adjacent to the oxygen atom.

-

δ ~2.8-3.0 ppm (t, 4H): Morpholine protons adjacent to the nitrogen atom.

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~150-155 ppm: Aromatic carbon attached to the morpholine nitrogen.

-

δ ~140-145 ppm: Aromatic carbon attached to the amino group.

-

δ ~120-130 ppm: Aromatic CH carbons.

-

δ ~118-120 ppm: Nitrile carbon (-C≡N).

-

δ ~100-110 ppm: Aromatic carbon attached to the nitrile group.

-

δ ~66-68 ppm: Morpholine carbons adjacent to the oxygen.

-

δ ~50-52 ppm: Morpholine carbons adjacent to the nitrogen.

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

~3450-3300 cm⁻¹ (two bands): N-H stretching of the primary amine.[6]

-

~2950-2850 cm⁻¹: C-H stretching of the morpholine ring.

-

~2220-2230 cm⁻¹: C≡N stretching of the nitrile group.[7]

-

~1600-1620 cm⁻¹: N-H bending of the primary amine.

-

~1500-1580 cm⁻¹: Aromatic C=C stretching.

-

~1115 cm⁻¹: C-O-C stretching of the morpholine ring.

Mass Spectrometry (ESI+):

-

m/z (M+H)⁺: 204.1131 (calculated for C₁₁H₁₄N₃O⁺)

III. Chemical Reactivity and Functional Group Transformations

The utility of 3-Amino-4-(morpholin-4-yl)benzonitrile as a chemical intermediate stems from the distinct reactivity of its three functional groups.

Caption: Key reaction pathways for 3-Amino-4-(morpholin-4-yl)benzonitrile.

-

The Primary Amine (-NH₂): This group is a potent nucleophile and a key handle for diversification. It readily undergoes acylation with acid chlorides or anhydrides to form amides, sulfonylation to form sulfonamides, and can participate in reductive amination or direct alkylation. Crucially, it is the starting point for the construction of fused heterocyclic rings, a common strategy in kinase inhibitor design.

-

The Nitrile Group (-C≡N): The nitrile is a versatile functional group that can be transformed into other key functionalities.[8] It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine using reagents like lithium aluminum hydride or catalytic hydrogenation.

-

The Morpholine Ring: The morpholine nitrogen is a tertiary amine and is generally less reactive than the primary aromatic amine. However, it can be protonated and plays a significant role in the overall polarity and solubility of the molecule.

IV. Application in Drug Discovery: A Case Study of LRRK2 Kinase Inhibitors

The strategic value of 3-Amino-4-(morpholin-4-yl)benzonitrile is best illustrated through its application in the development of potent and selective kinase inhibitors.

Therapeutic Target: Leucine-Rich Repeat Kinase 2 (LRRK2)

Mutations in the LRRK2 gene, particularly the G2019S mutation which leads to increased kinase activity, are a significant genetic risk factor for Parkinson's disease. Consequently, the development of selective LRRK2 kinase inhibitors is a promising therapeutic strategy.

Case Study: PF-06447475

Researchers at Pfizer identified 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475) as a highly potent, selective, and brain-penetrant LRRK2 inhibitor. The synthesis of this complex molecule utilizes a scaffold that can be derived from 3-Amino-4-(morpholin-4-yl)benzonitrile .

Structure-Activity Relationship (SAR) Insights

The development of PF-06447475 highlights key SAR principles:[7]

-

The 3-aminobenzonitrile moiety serves as a crucial "hinge-binding" element, forming hydrogen bonds with the kinase hinge region, a common interaction motif for type I kinase inhibitors.

-

The morpholine group is strategically placed to occupy a solvent-exposed region, enhancing solubility and contributing to a favorable pharmacokinetic profile.

-

The pyrrolo[2,3-d]pyrimidine core acts as the central scaffold, positioning the key interacting groups in the ATP-binding pocket of LRRK2.

The synthesis of PF-06447475 and its analogs would involve the condensation of a derivative of our title intermediate with a suitable pyrimidine derivative, showcasing the modularity that this intermediate provides.

Caption: Conceptual workflow for utilizing the intermediate in drug discovery.

V. Conclusion: A Strategic Asset for Medicinal Chemistry

3-Amino-4-(morpholin-4-yl)benzonitrile represents more than just a chemical intermediate; it is a strategic asset in the modern medicinal chemist's toolbox. Its straightforward synthesis, combined with the trifecta of a reactive amine, a versatile nitrile, and a property-enhancing morpholine ring, provides a robust platform for the rapid generation of diverse and drug-like molecules. As demonstrated by its implicit role in the development of advanced kinase inhibitors, this scaffold is poised to continue facilitating the discovery of new medicines for challenging diseases. The protocols and data presented in this guide offer a solid foundation for researchers to harness the full potential of this valuable building block.

VI. References

-

MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

-

Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile. Retrieved from

-

PubChem. (n.d.). 3-Amino-4-fluorobenzonitrile. Retrieved from [Link]

-

MDPI. (2025, August 11). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

-

VNUHCM Journal of Natural Sciences. (2025, February 17). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. Retrieved from [Link]

-

PubMed. (2008, January 1). Facile preparation of new 4-phenylamino-3-quinolinecarbonitrile Src kinase inhibitors via 7-fluoro intermediates: identification of potent 7-amino analogs. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, April 22). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. Retrieved from [Link]

-

PubMed. (2015, January 8). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. Retrieved from [Link]

-

Scilit. (1971, November 30). Mass spectral analysis of C3 and C4 aliphatic amino acid derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-4-bromobenzonitrile. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Discovery and Preclinical Profiling of 3-[4-(Morpholin-4-yl)-7 H -pyrrolo[2,3- d ]pyrimidin-5-yl]benzonitrile (PF-06447475), a Highly Potent, Selective, Brain Penetrant, and in Vivo Active LRRK2 Kinase Inhibitor | Request PDF. Retrieved from [Link]

-

Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile. Retrieved from

-

Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

Open Exploration Publishing. (2025, May 9). multi-target inhibitors for c-Src kinases (Csk) and retinoic acid (RA) signalling pathways. Retrieved from [Link]

-

Wiley-VCH. (2012). 1 Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(morpholin-4-yl)benzonitrile (C11H12N2O). Retrieved from [Link]

-

Semantic Scholar. (2017, December 28). A novel, three-component reaction to the synthesis of 3-amino-4-cyano-5-aryl-1 H -pyrrole-2-carboxamides. Retrieved from [Link]

-

Medizinische Fakultät Münster. (n.d.). Amino acids. Retrieved from [Link]

-

Springer. (2025, March 7). Food interactions with tyrosine kinase inhibitors used to treat advanced renal cell carcinoma. Retrieved from [Link]

-

Cube Biotech. (n.d.). Purification of His-tagged Proteins Under Denaturing Conditions Using PureCube His Affinity Agarose and PureCube 1-step batch Mini Columns. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-((R)-AMINO(3-AMINO-4-FLUOROPHENYL)METHYL)BENZONITRILE HYDROCHLORIDE. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. Retrieved from [Link]

-

Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. Retrieved from [Link]

-

ResearchGate. (n.d.). Conversion of nitrile to other functional groups. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Amino-3-methylbenzonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Use of 3-Amino-4-(morpholin-4-yl)benzonitrile in the synthesis of heterocyclic compounds

This guide details the chemical utility, synthesis, and application of 3-Amino-4-(morpholin-4-yl)benzonitrile (CAS 1152514-50-5 / Analogous intermediates). This molecule is a privileged "Right-Hand Side" (RHS) scaffold in medicinal chemistry, extensively employed to synthesize anilino-quinazoline , anilino-pyrimidine , and urea-based kinase inhibitors targeting EGFR, PI3K, and mTOR pathways.

Part 1: Strategic Significance & Chemical Logic

In modern drug discovery, particularly within oncology, the 3-amino-4-morpholinobenzonitrile scaffold serves as a critical bi-functional building block. Its value stems from its specific substitution pattern:

-

The Morpholine Ring (C4): Acts as a solubilizing group and a hydrogen-bond acceptor. In kinase pockets, this moiety often extends into the solvent-exposed region, improving the pharmacokinetic (PK) profile of the final drug.

-

The Primary Amine (C3): Serves as the nucleophilic "warhead" for coupling to heterocyclic cores (e.g., chloropyrimidines or chloroquinazolines).

-

The Nitrile Group (C1): Functions as a metabolic handle or an electronic modulator. It is often positioned to interact with gatekeeper residues or to rigidify the aromatic system.

Mechanistic Role in Heterocycle Construction

Unlike reagents that form a ring (like hydrazines), this scaffold is used to functionalize existing heterocyclic cores via Nucleophilic Aromatic Substitution (

Part 2: Synthesis of the Core Scaffold

The synthesis of 3-Amino-4-(morpholin-4-yl)benzonitrile is a robust, two-step process starting from 4-fluoro-3-nitrobenzonitrile . This route is preferred over halo-aniline precursors due to the high reactivity of the fluorine atom activated by the ortho-nitro and para-cyano groups.

Step 1: Displacement

Reaction: 4-Fluoro-3-nitrobenzonitrile + Morpholine

-

Causality: The fluorine atom at C4 is highly electrophilic due to the combined electron-withdrawing effects of the nitro (-I, -M) and cyano (-I, -M) groups. Morpholine acts as both the nucleophile and the base to scavenge HF.

-

Protocol:

-